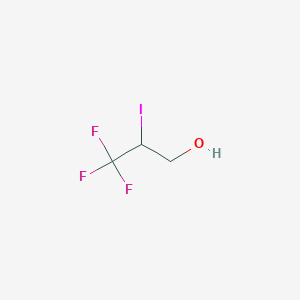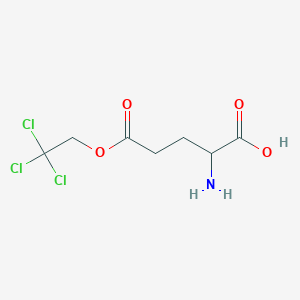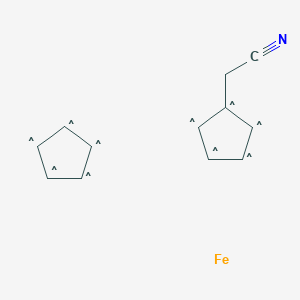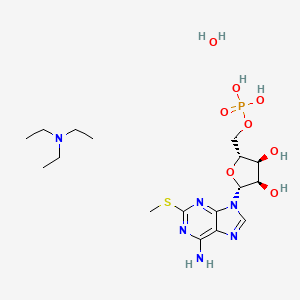
Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride is a fluorinated organic compound with the molecular formula C9F16O4 and a molecular weight of 476.07 g/mol . It is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride typically involves the fluorination of appropriate precursors under controlled conditions. The process often requires the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine. The production methods are optimized to maximize yield and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with certain reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of fluorinated organic compounds .
Applications De Recherche Scientifique
Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to degradation.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants
Mécanisme D'action
The mechanism of action of Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and stability allow it to form strong interactions with various substrates, influencing their chemical and physical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid: Another fluorinated compound with similar stability and resistance to chemical reactions.
Perfluoro-2,3-dimethylbutan-2-ol: A fluorinated alcohol with unique properties compared to Perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioyl difluoride.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts high thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and stable materials .
Propriétés
Formule moléculaire |
C9F16O4 |
|---|---|
Poids moléculaire |
476.07 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropoxy]propanoyl fluoride |
InChI |
InChI=1S/C9F16O4/c10-1(26)3(12,6(16,17)18)28-8(22,23)5(14,15)9(24,25)29-4(13,2(11)27)7(19,20)21 |
Clé InChI |
GBWGQOHYWIMLAM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(OC(C(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)










